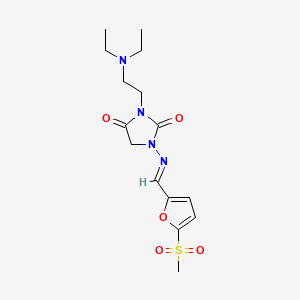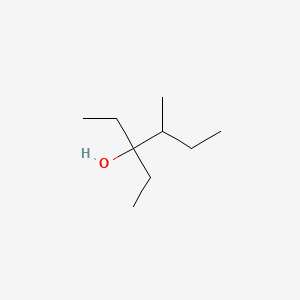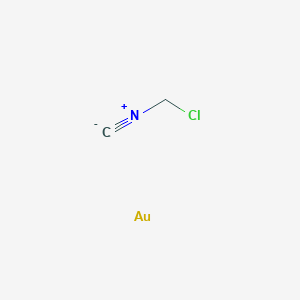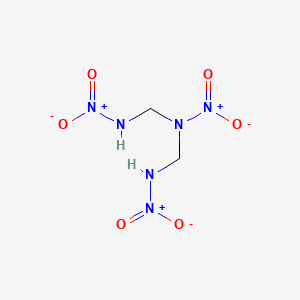
Mxczewlgoyaoqi-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mxczewlgoyaoqi-uhfffaoysa- is a chemical compound with the molecular formula C2H6N6O6 and a molecular weight of 210.106 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mxczewlgoyaoqi-uhfffaoysa- involves several steps, starting with the preparation of the necessary precursors. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Mxczewlgoyaoqi-uhfffaoysa- often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Mxczewlgoyaoqi-uhfffaoysa- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Mxczewlgoyaoqi-uhfffaoysa- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Mxczewlgoyaoqi-uhfffaoysa- involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Mxczewlgoyaoqi-uhfffaoysa- can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Fluorescein: Known for its use as a fluorescent tracer in various applications.
Cyclophosphamide: Used as a chemotherapy agent and immune suppressant.
Chlorisondamine: Studied for its pharmacological properties.
These compounds share certain structural features and functional groups, but Mxczewlgoyaoqi-uhfffaoysa- is unique in its specific molecular configuration and the range of applications it offers .
Properties
CAS No. |
42071-94-3 |
|---|---|
Molecular Formula |
C2H6N6O6 |
Molecular Weight |
210.11 g/mol |
IUPAC Name |
N,N-bis(nitramidomethyl)nitramide |
InChI |
InChI=1S/C2H6N6O6/c9-6(10)3-1-5(8(13)14)2-4-7(11)12/h3-4H,1-2H2 |
InChI Key |
MXCZEWLGOYAOQI-UHFFFAOYSA-N |
Canonical SMILES |
C(N[N+](=O)[O-])N(CN[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)


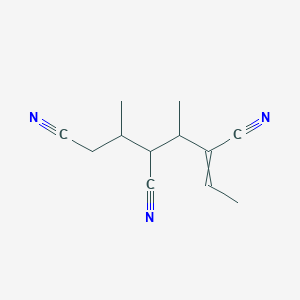
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)

![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)

